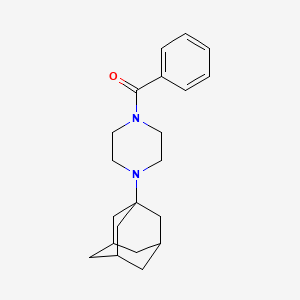![molecular formula C18H28N2O2 B5422586 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol](/img/structure/B5422586.png)
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol is a chemical compound that belongs to the class of psychoactive drugs known as designer drugs. It is also known by its street name, "Flakka." This compound is similar in structure to other designer drugs such as bath salts and synthetic cannabinoids. It has gained popularity in recent years due to its potent psychoactive effects and its availability on the black market.
Mécanisme D'action
The exact mechanism of action of 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol is not fully understood. However, it is known to act as a potent agonist at the dopamine transporter, leading to an increase in dopamine release in the brain. This increase in dopamine release is thought to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, elevated blood pressure, hyperthermia, and agitation. It can also cause hallucinations, delusions, and paranoia. Long-term use of the compound can lead to addiction, psychosis, and other serious health problems.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol has several advantages and limitations for use in laboratory experiments. The compound's potent psychoactive effects make it a useful tool for studying the effects of dopamine on the brain. However, the compound's potential for addiction and other serious health problems make it a risky substance to work with.
Orientations Futures
Future research on 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol should focus on several areas. These include the development of safer and more effective treatments for addiction and other health problems associated with the compound's use. Additional research is also needed to better understand the compound's mechanism of action and its potential therapeutic applications. Finally, efforts should be made to educate the public about the dangers of using psychoactive designer drugs like this compound.
Méthodes De Synthèse
The synthesis of 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol is a complex process that involves several steps. The first step is the synthesis of the precursor compound, 3-(4-methylphenyl)-2-oxo-pyrrolidine-1-acetamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Applications De Recherche Scientifique
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol has been the subject of several scientific studies. These studies have focused on the compound's mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19(2)14-18(22)12-13-20(15-18)17(21)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,22H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFRLNNZIJLKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)CCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5422503.png)
![(4-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5422525.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5422538.png)

![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5422552.png)
![4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5422553.png)
![4-(5-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5422555.png)
![1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5422563.png)
![2-tert-butyl-6-(2,5-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422566.png)
![2-tert-butyl-6-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422567.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5422575.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5422581.png)